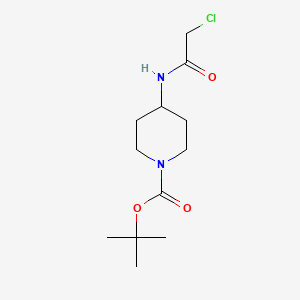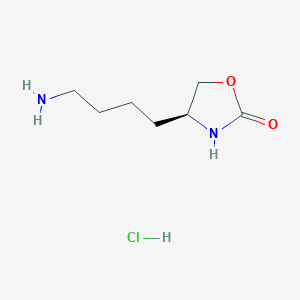
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-onehydrochloride is a chemical compound with a unique structure that includes an oxazolidinone ring and an aminobutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-onehydrochloride typically involves the formation of the oxazolidinone ring followed by the introduction of the aminobutyl side chain. One common method involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The aminobutyl side chain can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and other advanced technologies may be used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-onehydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用機序
The mechanism of action of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-onehydrochloride involves its interaction with specific molecular targets. The aminobutyl side chain may facilitate binding to proteins or enzymes, while the oxazolidinone ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one: Lacks the hydrochloride component but has a similar structure.
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-oneacetate: Contains an acetate group instead of hydrochloride.
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-onephosphate: Contains a phosphate group instead of hydrochloride.
Uniqueness
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-onehydrochloride is unique due to its specific combination of the oxazolidinone ring and the aminobutyl side chain with a hydrochloride group. This combination can influence its solubility, stability, and reactivity, making it distinct from other similar compounds.
特性
IUPAC Name |
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-4-2-1-3-6-5-11-7(10)9-6;/h6H,1-5,8H2,(H,9,10);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJKMNUXCJPOEF-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
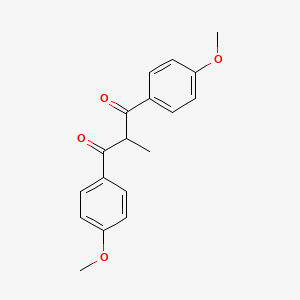
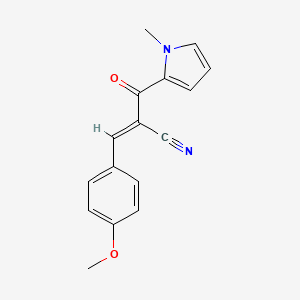
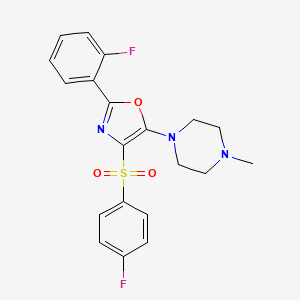
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2998182.png)
![ethyl 2-[(2Z)-2-[(4-fluorobenzoyl)imino]-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2998183.png)
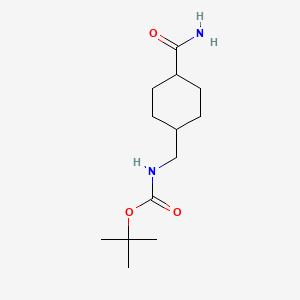
![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)
![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)
![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B2998187.png)
![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)
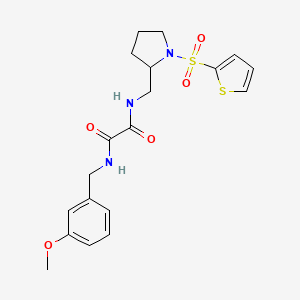
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-5-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B2998194.png)
